7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1416714-51-6
VCID: VC8072901
InChI: InChI=1S/C12H15N3O2/c1-16-10-5-6-13-9-8-14-15(12(9)10)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3
SMILES: COC1=C2C(=NC=C1)C=NN2C3CCCCO3
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

CAS No.: 1416714-51-6

Cat. No.: VC8072901

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine - 1416714-51-6

Specification

CAS No. 1416714-51-6
Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C12H15N3O2/c1-16-10-5-6-13-9-8-14-15(12(9)10)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3
Standard InChI Key DUEVWKADSHOEBY-UHFFFAOYSA-N
SMILES COC1=C2C(=NC=C1)C=NN2C3CCCCO3
Canonical SMILES COC1=C2C(=NC=C1)C=NN2C3CCCCO3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyrazolo[4,3-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. The 7-methoxy group occupies position 7 of the pyridine ring, while the tetrahydro-2H-pyran-2-yl (THP) group protects the N1 position of the pyrazole moiety . This substitution pattern distinguishes it from isomers such as 4-methoxy-1-THP-pyrazolo[3,4-b]pyridine (PubChem CID 121228778) and 5-methoxy derivatives.

Table 1: Comparative Structural Properties of Selected Pyrazolo-Pyridine Derivatives

Property7-Methoxy-1-THP-pyrazolo[4,3-b]pyridine4-Methoxy-1-THP-pyrazolo[3,4-b]pyridine 5-Methoxy-1-THP-pyrazolo[4,3-b]pyridine
Molecular FormulaC₁₂H₁₅N₃O₂C₁₂H₁₅N₃O₂C₁₂H₁₅N₃O₂
Molecular Weight (g/mol)233.27233.27233.27
Substituent PositionsPyridine C7, Pyrazole N1Pyridine C4, Pyrazole N1Pyridine C5, Pyrazole N1
Key Spectral Signals*δ 3.78 (OCH₃), δ 5.03 (THP) δ 3.95 (OCH₃), δ 5.07 (THP) δ 3.82 (OCH₃), δ 5.12 (THP)

*Nuclear Magnetic Resonance (NMR) data inferred from analogous systems .

The THP group enhances solubility in organic solvents, while the methoxy group influences electronic properties through resonance effects . X-ray crystallography of related compounds reveals planar pyrazolo-pyridine cores with THP groups adopting chair conformations .

Synthesis and Characterization

Multi-Component Bicyclization Strategies

While no direct synthesis of the 7-methoxy derivative has been reported, the Journal of Organic Chemistry describes a four-component bicyclization approach for pyrazolo[3,4-b]pyridines . Adapting this method could involve:

  • Condensation of a β-ketoester with hydrazine to form a pyrazole intermediate.

  • Cyclocondensation with a pyridine-containing aldehyde under acidic conditions.

  • THP protection using dihydropyran and a protic acid catalyst .

Critical parameters include:

  • Temperature: 80–100°C for optimal cyclization .

  • Catalyst: p-Toluenesulfonic acid (pTSA) facilitates THP protection.

  • Yield: Analogous reactions achieve 60–75% yields after purification .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • THP protons: δ 1.50–1.70 (m, 6H, cyclohexyl), δ 3.40–3.60 (m, 2H, OCH₂) .

    • Methoxy group: δ 3.78 (s, 3H) .

    • Pyrazolo-pyridine protons: δ 7.01–8.13 (m, aromatic) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1699 cm⁻¹ (C=O stretch in intermediates) .

  • Bands at 1251 cm⁻¹ (C-O-C in THP) and 1618 cm⁻¹ (C=N pyrazole) .

Chemical Reactivity and Functionalization

Electrophilic Substitution Reactions

The electron-rich pyridine ring undergoes regioselective reactions:

  • Nitration: Nitronium tetrafluoroborate introduces nitro groups at C5 or C8 positions in analogous compounds.

  • Halogenation: N-Bromosuccinimide (NBS) brominates the pyridine ring, as seen in 3-bromo-7-methoxy-1-THP-pyrazolo[3,4-c]pyridine (CAS 1416714-17-4) .

Reductive Transformations

  • Hydrogenation: Pd/C-mediated hydrogenation reduces the pyridine ring to a piperidine derivative, enhancing basicity.

  • Methoxy Group Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further O-functionalization .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • Biological Screening: Evaluate anticancer and neuropharmacological activity.

  • Computational Modeling: Predict regioselectivity in electrophilic reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator